6-Amino-3-[(1-phenylcyclopentyl)methyl]pyrimidine-2,4(3H,5H)-dione
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Overview
Description
6-Amino-3-[(1-phenylcyclopentyl)methyl]pyrimidine-2,4(3H,5H)-dione is a complex organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of an amino group at position 6 and a phenylcyclopentylmethyl group at position 3, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-[(1-phenylcyclopentyl)methyl]pyrimidine-2,4(3H,5H)-dione can be achieved through several methods. One common approach involves the reaction of aniline derivatives with aryl ketones and DMSO as a methine equivalent, promoted by potassium persulfate (K₂S₂O₈). This method provides a straightforward route to 4-arylpyrimidines .
Another method involves a three-component coupling reaction catalyzed by zinc chloride (ZnCl₂), which allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. The use of metal-free conditions and solvent-free reactions can be advantageous for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-[(1-phenylcyclopentyl)methyl]pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaH or LDA in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may lead to fully saturated derivatives .
Scientific Research Applications
6-Amino-3-[(1-phenylcyclopentyl)methyl]pyrimidine-2,4(3H,5H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Mechanism of Action
The mechanism of action of 6-Amino-3-[(1-phenylcyclopentyl)methyl]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing processes such as cell signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-methyl-1H-pyrimidine-2,4-dione: A simpler pyrimidine derivative with similar functional groups but lacking the phenylcyclopentylmethyl group.
Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with similar core structures but different substituents and biological activities.
Uniqueness
6-Amino-3-[(1-phenylcyclopentyl)methyl]pyrimidine-2,4(3H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylcyclopentylmethyl group enhances its potential for interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
62671-59-4 |
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Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
6-amino-3-[(1-phenylcyclopentyl)methyl]-5H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H19N3O2/c17-13-10-14(20)19(15(21)18-13)11-16(8-4-5-9-16)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,17,18,21) |
InChI Key |
DOXDPNJCLNTQEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN2C(=O)CC(=NC2=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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